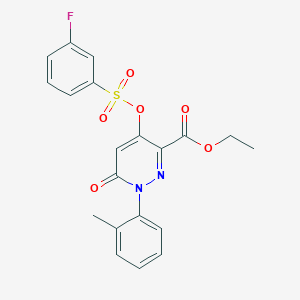

Ethyl 4-(((3-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound features a pyridazine core substituted at position 1 with an o-tolyl group (ortho-methylphenyl), at position 4 with a 3-fluorophenylsulfonyloxy moiety, and at position 3 with an ethyl carboxylate ester. The sulfonyloxy group (‑OSO₂‑) introduces strong electron-withdrawing effects, while the o-tolyl group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

ethyl 4-(3-fluorophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O6S/c1-3-28-20(25)19-17(29-30(26,27)15-9-6-8-14(21)11-15)12-18(24)23(22-19)16-10-5-4-7-13(16)2/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJUNYNOZAQNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((3-fluorophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899728-26-8) is a complex organic compound with potential biological activities. The structure of this compound suggests it may interact with various biological targets, making it a candidate for pharmacological studies.

The molecular formula of the compound is with a molecular weight of 432.4 g/mol. The structure includes a dihydropyridazine core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H17FN2O6S |

| Molecular Weight | 432.4 g/mol |

| CAS Number | 899728-26-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyridazine have exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In a comparative study, the Minimum Inhibitory Concentration (MIC) for related compounds was observed to be in the range of 15.625–125 μM against Gram-positive bacteria, indicating that modifications in the sulfonyl and phenyl groups can enhance antibacterial efficacy .

Antifungal Activity

The compound's potential antifungal activity has also been explored. Similar derivatives have shown promising results against Candida albicans, with some compounds surpassing fluconazole in effectiveness. The mechanism appears to involve disruption of biofilm formation and inhibition of fungal growth at low concentrations .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Protein Synthesis : This is a common mechanism among antibiotics where the compound interferes with bacterial ribosomes.

- Disruption of Nucleic Acid Synthesis : Some studies suggest that these compounds may inhibit DNA replication or RNA synthesis in microbial cells.

- Biofilm Disruption : The ability to inhibit biofilm formation is crucial for treating chronic infections, as biofilms protect bacteria from immune responses and antibiotics.

Study 1: Antibacterial Efficacy

A study conducted on a series of pyridazine derivatives demonstrated that those containing electron-withdrawing groups (like fluorine) exhibited enhanced antibacterial properties. The compound under review was noted to have a similar profile, suggesting that further exploration could yield significant results in drug development against resistant bacterial strains .

Study 2: Antifungal Properties

In another investigation focusing on antifungal activity, derivatives were tested against Candida species. The results indicated that certain structural modifications led to increased activity against biofilms formed by these fungi, which are notoriously difficult to treat due to their protective layers .

Comparison with Similar Compounds

Substituent Variations at Position 4

The sulfonyloxy group at position 4 is a key functional moiety. Modifications here alter electronic properties and metabolic stability:

Key Observations :

- Sulfonyloxy vs.

- Fluorophenyl vs. Chlorophenyl : The 3-fluorophenyl substituent offers moderate electronegativity and reduced steric hindrance compared to 4-chlorophenyl, which may influence receptor interactions .

- Trifluoromethyl (CF₃) : The CF₃ group enhances metabolic stability and electron-withdrawing effects, making it favorable in kinase inhibitors or antimicrobial agents .

Substituent Variations at Position 1

The aryl group at position 1 modulates steric and electronic interactions:

Key Observations :

- o-Tolyl vs. 4-Fluorophenyl : The o-tolyl group introduces steric bulk, which may hinder rotation and improve binding specificity, whereas 4-fluorophenyl offers a balance of electronegativity and compactness .

- Halogenated Aryl Groups : Chlorophenyl derivatives (e.g., 3-chlorophenyl) are associated with enhanced halogen bonding, a critical feature in protein-ligand interactions .

Q & A

Q. Q1: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Core Formation : Construct the dihydropyridazine ring via cyclization of hydrazine derivatives with diketones or ketoesters .

Functionalization : Introduce the 3-fluorophenylsulfonyloxy group using sulfonation reagents (e.g., 3-fluorobenzenesulfonyl chloride) under anhydrous conditions .

Esterification : Attach the ethyl carboxylate group via nucleophilic acyl substitution .

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during sulfonation to minimize side reactions .

- Solvent : Use polar aprotic solvents (e.g., DMF or DCM) for better solubility of intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Q. Q2: How is the molecular structure of this compound validated?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the dihydropyridazine ring and substituent positions (e.g., o-tolyl vs. phenyl) .

- 19F NMR : Verify the presence and position of the fluorine atom on the sulfonyl group .

- Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing (if crystals are obtainable) .

Advanced Research Questions

Q. Q3: How does the 3-fluorophenylsulfonyloxy group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom enhances the leaving-group ability of the sulfonate ester.

- Experimental Design :

- Compare reaction rates with non-fluorinated analogs (e.g., phenylsulfonyl derivatives) under identical conditions (e.g., SN2 with NaI in acetone).

- Monitor progress via TLC or HPLC .

- Data Interpretation :

- Higher reaction rates for the fluorinated derivative indicate improved leaving-group capacity due to increased electrophilicity at the sulfur center .

Q. Q4: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer: Contradictions often arise from dynamic processes or impurities:

Dynamic NMR : Detect conformational exchange (e.g., ring puckering in dihydropyridazine) by variable-temperature NMR .

2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial proximity of substituents .

Elemental Analysis : Rule out impurities causing anomalous mass or UV/Vis spectra .

Q. Q5: What strategies are effective for enhancing the compound’s stability during biological assays?

Methodological Answer:

- pH Control : Stabilize the ester group by maintaining pH 6–7 (prevents hydrolysis) .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the sulfonate group .

- Lyophilization : Improve shelf life by lyophilizing the compound in inert buffers (e.g., phosphate-free) .

Q. Q6: How can computational methods predict biological targets for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against enzymes like dihydropteroate synthase (targeted by sulfonamides) .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with antibacterial IC50 values from in vitro assays .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize high-affinity targets .

Critical Analysis of Contradictions

- Synthetic Yield Discrepancies : Variations in yields (40–75%) reported across studies may stem from differences in sulfonyl chloride purity or anhydrous conditions.

- Biological Activity : Conflicting MIC values against S. aureus (2–16 μg/mL) likely reflect assay protocols (e.g., broth microdilution vs. agar dilution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.